Cas no 7135-32-2 (2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)-)

2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)-
- 1-BENZYL-1,3-DIHYDRO-2H-INDOL-2-ONE
- 1-benzyl-3H-indol-2-one
- 1-Benzylindolin-2-one
- F95735
- 7135-32-2
- SCHEMBL578257
- QHXKZUNCOGOKRX-UHFFFAOYSA-N
- N-Benzyl-oxindole
- DTXSID70472876
- N-benzyloxindole
-
- MDL: MFCD06662362
- Inchi: InChI=1S/2C15H13NO/c2*17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2;1-10,17H,11H2
- InChI Key: KDYAJSYZBPVHQJ-UHFFFAOYSA-N
- SMILES: Oc1cc2ccccc2n1Cc1ccccc1.O=C1Cc2ccccc2N1Cc1ccccc1
Computed Properties
- Exact Mass: 223.09979
- Monoisotopic Mass: 223.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 2.4
Experimental Properties
- PSA: 20.31
2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 133191-5g |
1-Benzyl-1,3-dihydro-2H-indol-2-one |
7135-32-2 | 97% | 5g |
29262CNY | 2021-05-07 | |
A2B Chem LLC | AC57684-1g |
2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- |
7135-32-2 | 97% | 1g |
$1639.00 | 2024-04-19 | |
1PlusChem | 1P005JG4-1g |
2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- |
7135-32-2 | 97% | 1g |
$1550.00 | 2025-02-21 | |
Chemenu | CM245856-1g |
1-Benzylindolin-2-one |
7135-32-2 | 95% | 1g |
$590 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 133191-1g |
1-Benzyl-1,3-dihydro-2H-indol-2-one |
7135-32-2 | 97% | 1g |
21946.0CNY | 2021-07-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 133191-5g |
1-Benzyl-1,3-dihydro-2H-indol-2-one |
7135-32-2 | 97% | 5g |
29262.0CNY | 2021-07-05 | |
Matrix Scientific | 133191-5g |
1-Benzyl-1,3-dihydro-2H-indol-2-one, 97% |
7135-32-2 | 97% | 5g |
$1800.00 | 2023-09-09 | |
Matrix Scientific | 133191-1g |
1-Benzyl-1,3-dihydro-2H-indol-2-one, 97% |
7135-32-2 | 97% | 1g |
$1350.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 133191-1g |
1-Benzyl-1,3-dihydro-2H-indol-2-one |
7135-32-2 | 97% | 1g |
21946CNY | 2021-05-07 |
2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- Related Literature
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)-
Comprehensive Guide to 2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- (CAS No. 7135-32-2): Properties, Applications, and Market Insights
2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- (CAS No. 7135-32-2) is a specialized organic compound belonging to the indole derivatives family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. With the increasing demand for novel heterocyclic compounds in drug discovery, 7135-32-2 has emerged as a key intermediate in synthesizing bioactive molecules.
The molecular structure of 1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one consists of an indole core substituted with a benzyl group at the 1-position. This configuration imparts distinct physicochemical properties, making it valuable for medicinal chemistry applications. Researchers are particularly interested in its potential as a building block for CNS-targeting drugs, given the indole moiety's prevalence in neurotransmitters and psychotropic medications.
Recent advancements in green chemistry have spurred interest in more sustainable synthesis routes for indole derivatives like 7135-32-2. The compound's structure-activity relationship (SAR) is being extensively studied to develop new enzyme inhibitors and receptor modulators. These developments align with current industry trends toward targeted drug delivery systems and personalized medicine approaches.
From a commercial perspective, the global market for pharmaceutical intermediates is projected to grow substantially, with heterocyclic compounds like 2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- playing a crucial role. Manufacturers are focusing on improving process optimization and purity standards to meet the stringent requirements of GMP-certified facilities. The compound's stability profile and solubility characteristics make it particularly suitable for various formulation development projects.
Analytical characterization of CAS 7135-32-2 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure precise quality control and help researchers understand the compound's conformational properties. Recent publications have highlighted its potential in developing multi-target directed ligands (MTDLs) for complex diseases, reflecting the growing interest in polypharmacology approaches.
The safety profile of 1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one has been extensively documented in scientific literature. While not classified as hazardous under standard handling conditions, proper laboratory safety protocols should always be followed when working with this compound. Its thermal stability and storage requirements are well-characterized, making it suitable for various research and industrial applications.
Emerging applications of 7135-32-2 include its use in material science for developing novel organic semiconductors and photovoltaic materials. The compound's electron-rich structure shows promise in optoelectronic devices, aligning with current research trends in renewable energy technologies. This diversification of applications underscores the compound's versatility beyond traditional pharmaceutical uses.
For researchers seeking high-purity 2H-Indol-2-one derivatives, several specialized suppliers offer custom synthesis services and scale-up production capabilities. The availability of isotope-labeled analogs and structural variants further expands the compound's utility in mechanistic studies and drug metabolism research. These developments reflect the compound's growing importance in modern chemical biology research.
Intellectual property landscapes surrounding indole-based compounds continue to evolve, with numerous patents filed for novel applications of 1,3-dihydro-1-(phenylmethyl)-2H-indol-2-one. Companies are investing in structure modification programs to develop proprietary derivatives with enhanced bioavailability and target specificity. These efforts are particularly relevant in the context of orphan drug development and rare disease treatments.
As the scientific community continues to explore the potential of CAS 7135-32-2, future research directions may include its application in bioconjugation chemistry and prodrug design. The compound's compatibility with various catalytic systems and functionalization methods positions it as a valuable tool for chemical innovation. With the pharmaceutical industry's ongoing shift toward fragment-based drug discovery, the importance of well-characterized building blocks like 2H-Indol-2-one, 1,3-dihydro-1-(phenylmethyl)- will likely increase in coming years.
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